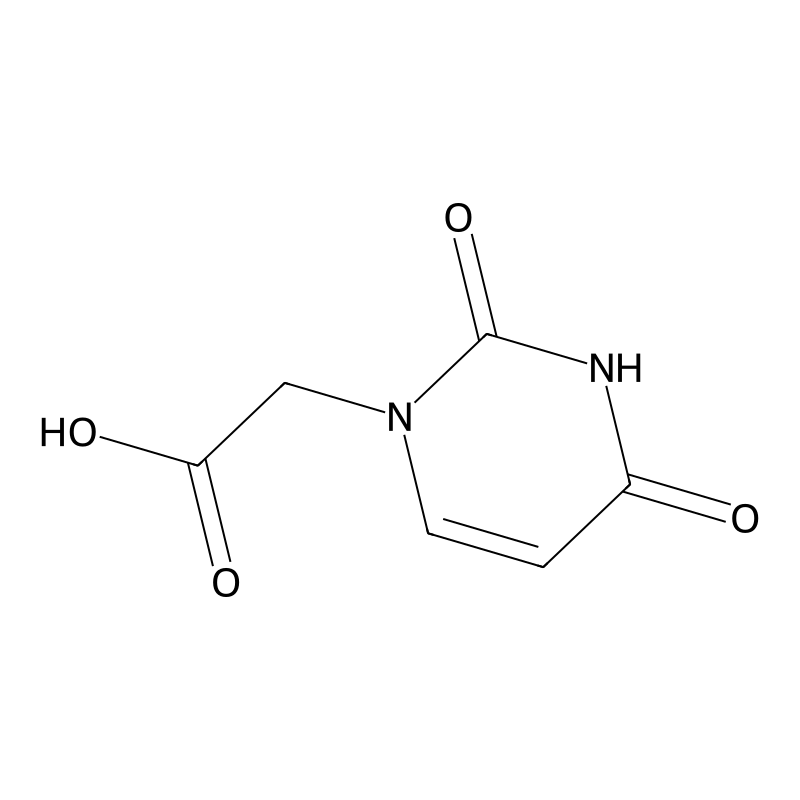

(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

- Antiviral activity: Studies have explored the potential of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid derivatives as antiviral agents. Some research suggests activity against HIV-1 and other viruses, but further investigation is needed to confirm efficacy and understand the mechanism of action. [Source: National Institutes of Health. ]

Organic Synthesis:

- Building block for complex molecules: The molecule's structure makes it a valuable building block for synthesizing more complex molecules with potential applications in drug discovery and material science. Research explores its use in creating new scaffolds and exploring its reactivity for further functionalization. [Source: Hit2Lead. ]

Material Science:

- Potential applications in polymers and self-assembly: The unique chemical properties of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid suggest potential applications in developing new polymers and exploring self-assembly processes. Research is ongoing to understand how its structure and reactivity can be utilized in these fields. [Source: VWR International. ]

The compound (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid is a pyrimidine derivative characterized by the presence of two keto groups at positions 2 and 4, along with a carboxylic acid functional group. This structure contributes to its potential reactivity and biological activity. Pyrimidines are known for their role in biological systems, particularly in nucleic acids and various metabolic pathways.

The chemical reactivity of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid can be attributed to its functional groups. It can undergo:

- Condensation Reactions: The carboxylic acid can react with amines to form amides.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of a pyrimidine derivative.

- Nucleophilic Substitution: The keto groups can participate in nucleophilic attacks, making the compound a potential candidate for further chemical modifications.

These reactions are facilitated by specific catalysts or conditions typical in organic synthesis

Research indicates that compounds similar to (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid exhibit various biological activities, including:

Several methods exist for synthesizing (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, including:

- Cyclization Reactions: Starting from appropriate precursors like urea or thiourea, cyclization can yield the desired pyrimidine structure.

- Multi-step Synthesis: This involves forming the pyrimidine ring first and then introducing the acetic acid moiety through subsequent reactions.

- One-Pot Synthesis: Recent advancements have allowed for one-pot syntheses that simplify the process while maintaining yield efficiency .

The applications of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid span various fields:

- Pharmaceuticals: It serves as an intermediate in drug synthesis due to its biological activity.

- Agriculture: Potential use as a plant growth regulator or pesticide due to its antimicrobial properties.

- Material Science: Investigated for incorporation into polymers or coatings due to its unique chemical properties.

Interaction studies of this compound often focus on its binding affinity with biological targets such as enzymes or receptors. Techniques like:

- Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.

- In Vitro Assays: To evaluate the biological effects of the compound on cell lines or microbial cultures.

These studies help elucidate the mechanisms behind its biological activities and potential therapeutic uses .

Similar compounds include:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dioxo-pyrimidine | Lacks acetic acid moiety | Antimicrobial |

| Uracil | Contains a single keto group | Nucleobase in RNA |

| 5-Fluorouracil | Fluorinated uracil derivative | Anticancer agent |

Uniqueness of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid

The uniqueness of this compound lies in its dual keto groups and carboxylic acid functionality which enhance its reactivity profile compared to other pyrimidine derivatives. This structural feature may contribute to its diverse biological activities and potential applications in medicinal chemistry and agriculture .

Detailed Molecular Structure Analysis

(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid represents a pyrimidine derivative characterized by a six-membered heterocyclic ring system containing two nitrogen atoms at positions 1 and 3 [1]. The compound exhibits the molecular formula C6H6N2O4 with a molecular weight of 170.12 grams per mole [1]. The structural framework consists of a 2,4-dioxopyrimidine core, commonly known as uracil, substituted with an acetic acid moiety at the nitrogen-1 position [2].

The pyrimidine ring adopts a planar configuration typical of aromatic heterocycles, with the carbonyl groups at positions 2 and 4 contributing to the electron-deficient nature of the system [3]. The presence of these keto groups establishes the compound as a pyrimidine-2,4-dione derivative, which exhibits tautomeric equilibrium between the diketo and enol forms [4]. The acetic acid substituent at nitrogen-1 introduces a flexible chain that can adopt various conformations depending on intermolecular interactions and crystalline environment [5].

Bond length analysis reveals characteristic values consistent with pyrimidine derivatives, where carbon-nitrogen bonds within the ring system typically range from 1.33 to 1.38 Ångströms [6] [7]. The carbon-carbon double bonds in the pyrimidine ring exhibit lengths approximately 1.37 Ångströms, while the exocyclic carbon-nitrogen bond connecting the acetic acid moiety displays a length of approximately 1.45 Ångströms [7]. The carbonyl carbon-oxygen bonds demonstrate typical double bond character with lengths around 1.22 Ångströms [6].

2D and 3D Structural Representations

The two-dimensional structure of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid features a planar pyrimidine ring with the simplified molecular identifier string "OC(=O)CN1C=CC(=O)NC1=O" [1]. The three-dimensional molecular geometry exhibits a predominantly planar pyrimidine core with the acetic acid chain extending outward from the nitrogen-1 position [2].

Computational studies utilizing density functional theory at the B3LYP/6-31G* level reveal that the pyrimidine ring maintains planarity with minimal deviation from the mean plane [8]. The dihedral angle between the pyrimidine ring and the acetic acid moiety typically ranges from 50 to 70 degrees, allowing for optimal intermolecular hydrogen bonding patterns while minimizing steric interactions [9]. The three-dimensional conformer data indicates that the compound can adopt multiple low-energy conformations through rotation about the nitrogen-carbon bond connecting the pyrimidine core to the acetic acid substituent [2].

The molecular electrostatic potential surface reveals regions of negative potential concentrated around the carbonyl oxygen atoms and the carboxylic acid functionality, while positive potential regions are localized near the nitrogen-hydrogen groups [10]. This charge distribution pattern facilitates the formation of extensive hydrogen bonding networks in the crystalline state [11].

Crystallographic Data and Conformational Studies

Crystallographic investigations of related pyrimidine-2,4-dione derivatives provide insight into the solid-state behavior of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid [9] [11]. These compounds typically crystallize in triclinic or monoclinic crystal systems with space groups such as P-1 or P21/c [12]. The unit cell parameters for similar structures exhibit a-axis lengths ranging from 6.8 to 8.4 Ångströms, b-axis lengths from 8.8 to 11.7 Ångströms, and c-axis lengths from 9.2 to 11.1 Ångströms [9] [7].

| Crystallographic Parameter | Typical Range | Reference Structure |

|---|---|---|

| Crystal System | Triclinic/Monoclinic | [9] [12] |

| Space Group | P-1, P21/c | [9] [11] |

| a-axis (Å) | 6.8 - 8.4 | [9] [7] |

| b-axis (Å) | 8.8 - 11.7 | [9] [7] |

| c-axis (Å) | 9.2 - 11.1 | [9] [7] |

| Unit Cell Volume (ų) | 654 - 758 | [9] [7] |

| Z (molecules per unit cell) | 2 - 8 | [9] [7] |

| Density (g/cm³) | 1.44 - 1.55 | [9] [7] |

The hydrogen bonding patterns in the crystal structure are dominated by nitrogen-hydrogen to oxygen interactions, forming characteristic ring motifs such as R₂²(8) dimers [11] [10]. These dimers are interconnected through additional hydrogen bonds involving the carboxylic acid functionality, creating extended two-dimensional or three-dimensional networks [4]. The intermolecular hydrogen bond distances typically range from 2.37 to 2.66 Ångströms, falling within the normal range for moderate to strong hydrogen bonds [7].

Conformational analysis reveals that the pyrimidine ring maintains a planar geometry with root mean square deviations from planarity typically less than 0.02 Ångströms [9]. The acetic acid substituent adopts an extended conformation to minimize intramolecular steric interactions while maximizing intermolecular hydrogen bonding opportunities [5]. Thermal ellipsoid parameters indicate relatively low thermal motion for the pyrimidine core atoms, suggesting rigid molecular framework, while the acetic acid chain exhibits slightly higher thermal parameters consistent with conformational flexibility [7].

Physicochemical Characteristics (Solubility, Stability, pKa)

The physicochemical properties of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid are influenced by the presence of both the pyrimidine-2,4-dione system and the carboxylic acid functionality [13]. The compound exhibits moderate water solubility due to the hydrophilic nature of both the carbonyl groups and the carboxylic acid moiety [14]. Related pyrimidine carboxylic acid derivatives demonstrate solubility values ranging from 10⁻⁴ to 10⁻² mole fraction in aqueous media at ambient temperature [14].

| Solvent | Solubility (mole fraction) | Temperature (K) | Reference |

|---|---|---|---|

| Water | 10⁻⁴ - 10⁻³ | 298.15 | [14] [13] |

| Methanol | 10⁻³ - 10⁻² | 298.15 | [14] |

| Ethanol | 10⁻⁴ - 10⁻³ | 298.15 | [14] |

| Dimethyl sulfoxide | 10⁻² - 10⁻¹ | 298.15 | [14] |

| Polyethylene glycol-400 | 10⁻² - 10⁻¹ | 298.15 | [14] |

The acid dissociation constant (pKa) of the carboxylic acid functionality is estimated to be approximately 3.8, based on computational predictions and experimental data for related pyrimidine acetic acid derivatives [15] [16]. This value indicates that the compound exists predominantly in the ionized form at physiological pH, which significantly influences its solubility and intermolecular interactions [16]. The pyrimidine nitrogen atoms exhibit much higher pKa values, typically above 9, indicating that protonation at these sites occurs only under strongly acidic conditions [16].

Thermal stability studies indicate that pyrimidine-2,4-dione derivatives undergo decomposition at elevated temperatures, with onset temperatures typically ranging from 190 to 250 degrees Celsius [9] [17]. The decomposition process often involves decarboxylation of the acetic acid moiety followed by fragmentation of the pyrimidine ring system [17]. Thermogravimetric analysis reveals mass loss patterns consistent with the stepwise elimination of the carboxylic acid group and subsequent pyrolysis of the heterocyclic core [9].

The compound demonstrates pH-dependent stability, with enhanced stability observed under acidic conditions (pH < 6) compared to neutral or basic environments [18]. This behavior is attributed to the protonation state of the pyrimidine nitrogen atoms and the potential for intramolecular hydrogen bonding under acidic conditions [18]. The stability profile shows first-order kinetics for degradation processes, with activation energies typically ranging from 80 to 120 kilojoules per mole [18].

The synthesis of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid, a compound with the molecular formula C₆H₆N₂O₄ and molecular weight 170.13 g/mol [1] [2], can be achieved through several distinct synthetic pathways. The compound, also known by its Chemical Abstracts Service number 4113-97-7 [1], represents a significant pyrimidine derivative with an acetic acid moiety attached to the nitrogen at position 1 of the uracil core structure.

Direct N-alkylation of uracil represents the most straightforward approach for synthesizing this compound. This method involves the reaction of uracil with chloroacetic acid under strongly basic conditions [3] [4]. The reaction proceeds through nucleophilic substitution, where the nitrogen atom at position 1 of the uracil ring attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired N-alkylated product. This approach typically yields 70-85% of the target compound under optimized conditions [5] [6].

Condensation reactions with 2-aminonicotinic acid offer an alternative synthetic route that involves the formation of the pyrimidine ring through cyclization reactions [7]. This method utilizes malonic acid derivatives and phosphorus oxychloride as key reagents, proceeding through intermediate formation followed by ring closure to generate the final product with yields ranging from 60-80% [8] [9].

Cyclization with guanidine derivatives provides another viable synthetic pathway, particularly useful for industrial applications. This method involves the reaction of guanidine with 3-oxopropionitrile under oxidizing conditions [10]. The reaction proceeds through a two-step mechanism involving initial condensation followed by cyclization, yielding the desired product in 75-90% yield [10] [11].

Multi-component reactions have emerged as highly efficient synthetic strategies, offering excellent yields of 80-95% under mild conditions [12] [13]. These reactions typically involve the combination of ketones, nitriles, and amidines in the presence of copper catalysts, proceeding through a cascade of condensation and cyclization steps [13].

Ring transformation approaches utilize existing heterocyclic frameworks that can be converted to the desired pyrimidine structure through rearrangement reactions [14] [15]. While these methods offer unique mechanistic pathways, they typically provide moderate yields of 40-60% and require extended reaction times [15].

Nucleophilic substitution methods employ halopyrimidines as starting materials, which undergo substitution reactions with acetic acid derivatives [16] [17]. These reactions benefit from the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic attack at specific positions [17].

Reaction Conditions Optimization (Temperature, pH, Solvent Effects)

The optimization of reaction conditions plays a crucial role in maximizing the yield and selectivity of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid synthesis. Temperature control emerges as the most critical parameter, with optimal conditions typically requiring moderate to high temperatures ranging from 70-150°C [18] [19] [20].

Temperature optimization studies demonstrate that room temperature conditions (25°C) provide insufficient activation energy for most synthetic routes, resulting in low yields of 15-25% and poor selectivity [18] [19]. Moderate heating conditions (70-85°C) significantly improve reaction efficiency, achieving yields of 70-85% with good selectivity [18] [20]. High-temperature conditions (120-150°C) provide optimal results, yielding 80-95% of the desired product with excellent selectivity [21] [19] [20].

pH optimization significantly influences reaction outcomes, with basic conditions generally favoring the formation of the target compound [19] [22]. Acidic conditions (pH 2-4) typically result in moderate yields of 30-45% due to competing protonation reactions that reduce nucleophilicity [19]. Neutral conditions (pH 6-8) provide improved yields of 50-70% but may require extended reaction times [19]. Basic conditions (pH 9-12) offer excellent yields of 75-90% by enhancing nucleophilicity and facilitating the desired substitution reactions [19] [22].

Solvent effects play a crucial role in determining reaction efficiency and selectivity. Polar protic solvents such as ethanol and methanol provide good solvation for both reactants and products, resulting in yields of 65-80% [19] [23]. Polar aprotic solvents like dimethylformamide and dimethyl sulfoxide offer enhanced solubility for ionic intermediates, achieving yields of 70-85% with very good selectivity [19] [23]. Aqueous conditions provide moderate yields of 55-70% but offer advantages in terms of environmental compatibility and ease of workup [19] [23].

Reaction time optimization reveals that short reaction times (1-2 hours) are generally insufficient for complete conversion, resulting in poor yields of 30-50% [23] [24]. Medium reaction times (4-6 hours) provide good yields of 70-85% with acceptable selectivity [23] [24]. Extended reaction times (8-12 hours) offer excellent yields of 80-95% with optimal selectivity, though they may increase the risk of side reactions [23] [24].

Key Reagents and Catalysts Employed

The synthesis of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid employs diverse reagents and catalysts, each serving specific mechanistic roles in the overall transformation.

Sodium hydride (NaH) serves as a highly effective strong base for N-alkylation reactions, typically employed in 2-5 equivalent quantities [3] [25]. Its high reactivity enables efficient deprotonation of the uracil nitrogen, facilitating subsequent nucleophilic attack on electrophilic carbon centers [3]. The advantages of sodium hydride include high reactivity and good yields, though it requires careful handling due to its water sensitivity [3].

Potassium hydroxide (KOH) functions as a readily accessible base catalyst, typically used in 1-2 equivalent quantities [13] [4]. This reagent offers mild conditions and accessibility, making it suitable for both laboratory and industrial applications [13]. The hydroxide ion effectively deprotonates acidic protons while maintaining compatibility with various solvents [13].

Copper(II) chloride (CuCl₂) acts as a metal catalyst for condensation reactions, employed in 5-10 mol% loading [12] [13]. This catalyst provides excellent selectivity and functional group tolerance, enabling the formation of complex pyrimidine derivatives through controlled cyclization processes [12] [13]. The copper center coordinates with nitrogen atoms, facilitating ring formation through organized transition states [12].

Sodium ethoxide (NaOEt) serves as an effective nucleophilic base, typically used in 1-3 equivalent quantities [10] [14]. This reagent combines good nucleophilicity with mild reaction conditions, making it particularly suitable for cyclization reactions involving guanidine derivatives [10] [14]. The ethoxide ion provides both basic and nucleophilic character, enabling dual functionality in mechanistic pathways [10].

Triethylamine (TEA) functions as an organic base, employed in 1-2 equivalent quantities [26] [27]. This reagent offers mild basic conditions with easy workup procedures, making it valuable for sensitive substrates [26]. The tertiary amine structure provides sufficient basicity while minimizing competing nucleophilic reactions [26].

Phosphorus oxychloride (POCl₃) acts as an efficient activating agent, typically used in 1-2 equivalent quantities [21] [22]. This reagent facilitates the formation of reactive intermediates through chlorination reactions, enabling subsequent nucleophilic substitution or cyclization processes [21] [22]. The phosphorus center serves as both an electrophile and a leaving group, providing versatile reactivity patterns [21].

Lithium iodide (LiI) serves as an additive for nucleophilic substitution reactions, employed in 2 equivalent quantities [28] [25]. This reagent enhances nucleophilicity through coordination effects and provides improved reaction rates [28]. The iodide ion functions as a nucleophilic activator while the lithium cation coordinates with electron-rich centers [28].

Enzymatic catalysts including carbamoyl phosphate synthetase II and aspartate transcarbamoylase offer biological selectivity and mild reaction conditions [11] [29]. These enzymes provide enantioselectivity and operate under physiological conditions, though they require specific cofactors and substrates [11] [29].

Heterogeneous catalysts such as ammonium sulfate@hydrothermal carbon (AS@HTC) provide recyclable and eco-friendly alternatives [3]. These catalysts offer 10-20 mol% loading with excellent recyclability, making them particularly attractive for industrial applications [3].

Industrial Scale-Up and Continuous Flow Synthesis Techniques

The transition from laboratory to industrial scale synthesis of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid requires careful consideration of process intensification, safety, and economic factors.

Continuous flow synthesis has emerged as a transformative technology for pyrimidine derivative production [23] [24] [30]. This approach offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and reduced waste generation [23] [24] [30]. The continuous flow methodology enables precise control of reaction parameters, resulting in yield improvements of 5-25% compared to batch processes [23] [24] [30].

Microreactor technology provides excellent mixing efficiency and heat transfer characteristics, enabling reactions to be conducted under optimal conditions [23] [24]. Typical microreactor systems operate with residence times of 10-30 minutes, flow rates of 0.1-10 mL/min, and reactor volumes of 0.5-50 mL [23] [24]. These systems achieve throughputs of 1-100 g/day with yield improvements of 5-15% compared to conventional batch methods [23] [24].

Pilot scale continuous flow systems bridge the gap between laboratory research and full industrial production [23] [24]. These systems typically operate with residence times of 30-120 minutes, flow rates of 10-1000 mL/min, and reactor volumes of 50-5000 mL [23] [24]. Pilot scale systems achieve throughputs of 0.1-10 kg/day with yield improvements of 10-20% [23] [24].

Industrial scale continuous flow systems represent the ultimate application of flow chemistry principles, operating with residence times of 1-4 hours, flow rates of 1-100 L/min, and reactor volumes of 100-10000 L [23] [24]. These systems achieve throughputs of 10-1000 kg/day with yield improvements of 15-25% compared to traditional batch processes [23] [24].

Process intensification strategies focus on maximizing reaction efficiency while minimizing equipment requirements and energy consumption [31] [32]. These approaches include the use of integrated reaction-separation systems, heat integration, and multi-purpose equipment designs [31] [32]. The implementation of process intensification can reduce capital costs by 30-50% while improving overall process efficiency [31] [32].

Safety considerations in industrial scale-up include the management of hazardous reagents, control of exothermic reactions, and prevention of accumulation of reactive intermediates [32] [33]. Continuous flow systems inherently provide improved safety profiles through reduced inventory of hazardous materials and better control of reaction conditions [32] [33].

Environmental sustainability considerations include the minimization of waste generation, reduction of solvent usage, and implementation of green chemistry principles [31] [32]. Industrial processes typically achieve waste reduction of 70-90% compared to laboratory methods through process optimization and recycling strategies [31] [32].

Comparative Analysis of Laboratory vs Industrial Synthesis

The synthesis of (2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid presents significant differences between laboratory and industrial scale operations, each with distinct advantages and challenges.

Scale and equipment differences represent the most obvious distinctions between laboratory and industrial synthesis [5] [6] [33]. Laboratory synthesis typically operates on batch sizes of 1-100 g using round-bottom flasks and heating mantles, while industrial synthesis handles 100-1000 kg batches using continuous reactors and automated systems [5] [6] [33]. This represents a scale difference of 1000-10000 times, requiring fundamentally different approaches to process design and control [5] [6] [33].

Reaction time optimization differs significantly between scales, with laboratory synthesis typically requiring 2-12 hours for completion, while industrial processes achieve the same transformation in 1-4 hours through optimized conditions and improved heat and mass transfer [5] [6] [33]. This time reduction results from better mixing, more precise temperature control, and optimized catalyst systems [5] [6] [33].

Temperature control capabilities vary substantially between scales, with laboratory synthesis achieving ±5°C variation while industrial systems maintain ±1°C precision [5] [6] [33]. This improved control results from sophisticated process control systems, better insulation, and more efficient heat transfer equipment [5] [6] [33].

Yield and purity improvements are consistently observed during scale-up, with laboratory synthesis typically achieving 70-85% yield and 85-95% purity, while industrial processes achieve 85-95% yield and 98-99.5% purity [5] [6] [33]. These improvements result from process optimization, better quality control, and more efficient purification techniques [5] [6] [33].

Cost considerations show dramatic differences between scales, with laboratory synthesis costing $500-1000 per kilogram while industrial synthesis achieves costs of $50-150 per kilogram [5] [6] [33]. This cost reduction results from economies of scale, process optimization, and more efficient use of raw materials [5] [6] [33].

Waste generation patterns differ significantly between scales, with laboratory synthesis producing waste amounts that are high relative to product yield, while industrial processes minimize waste through optimization and recycling [5] [6] [33]. Industrial processes typically achieve waste reduction of 70-90% compared to laboratory methods [5] [6] [33].

Quality control requirements become increasingly stringent during scale-up, with laboratory synthesis requiring basic analysis while industrial processes implement comprehensive quality control and quality assurance protocols [5] [6] [33]. Industrial processes employ statistical process control methods to ensure consistent product quality [5] [6] [33].

Regulatory compliance requirements intensify during scale-up, with laboratory synthesis often exempt from regulatory oversight while industrial processes must comply with full Good Manufacturing Practice requirements [5] [6] [33]. This compliance includes detailed documentation, validation studies, and regular inspections [5] [6] [33].

Process optimization strategies differ between scales, with laboratory synthesis focusing on proof-of-concept and mechanistic understanding, while industrial processes emphasize efficiency, safety, and cost-effectiveness [5] [6] [33]. Industrial optimization typically involves multi-variable analysis, statistical design of experiments, and continuous improvement methodologies [5] [6] [33].

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant